Lithium diisopropylamide mono(tetrahydrofuran)

Vue d'ensemble

Description

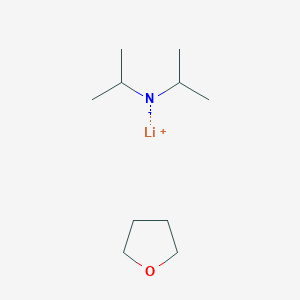

Lithium diisopropylamide mono(tetrahydrofuran) is a chemical compound with the molecular formula C10H22LiNO. It is a solution of lithium diisopropylamide in tetrahydrofuran, commonly used as a strong, non-nucleophilic base in organic synthesis. This compound is particularly valued for its ability to deprotonate weakly acidic compounds without attacking carbonyl groups, making it a versatile reagent in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Lithium diisopropylamide mono(tetrahydrofuran) is typically prepared by reacting diisopropylamine with n-butyllithium in the presence of tetrahydrofuran. The reaction is carried out at low temperatures, usually between 0°C and -78°C, to ensure the stability of the product .

Industrial Production Methods

In industrial settings, the preparation of lithium diisopropylamide mono(tetrahydrofuran) follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to maintain the purity and concentration of the product. The compound is often supplied as a solution in cyclohexane or other non-polar solvents to facilitate its use in various applications .

Analyse Des Réactions Chimiques

Types of Reactions

Lithium diisopropylamide mono(tetrahydrofuran) primarily undergoes deprotonation reactions. It is used to generate carbanions or enolate anions from carbonyl-containing compounds. These anions can then participate in various reactions, including alkylation, acylation, aldol condensation, and α-selenation .

Common Reagents and Conditions

Reagents: Diisopropylamine, n-butyllithium, tetrahydrofuran.

Conditions: Low temperatures (0°C to -78°C), inert atmosphere (usually nitrogen or argon).

Major Products

The major products formed from reactions involving lithium diisopropylamide mono(tetrahydrofuran) include enolates, which can further react to form α,β-unsaturated carbonyl compounds, alkylated ketones, and other derivatives .

Applications De Recherche Scientifique

Organic Synthesis

LDA-THF is predominantly used as a strong base for selective deprotonation reactions. Its applications in organic synthesis include:

- Generation of Enolates : LDA facilitates the formation of kinetic enolates, which are crucial for subsequent reactions such as alkylation and acylation.

- Anionic Polymerization : It serves as an initiator in the polymerization of monomers like D,L-lactide and methyl methacrylate.

- Deprotonation of Acids : Converts carboxylic acids into enediolate intermediates for synthesizing trifluoromethyl ketones.

Pharmaceutical Synthesis

In medicinal chemistry, LDA-THF is utilized for:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : For example, it plays a role in the synthesis of phenylacetic acid components used in muscarinic M3 receptor antagonists.

- Intermediate Production : It aids in the preparation of key intermediates for drugs like Gemfibrozil, enhancing the efficiency of synthetic routes.

Material Science

LDA-THF is applied in the development of advanced materials:

- Synthesis of Conductive Polymers : It is used in the preparation of sexithiophene derivatives for photovoltaic devices.

- Fine Chemical Production : The compound is instrumental in producing high-value fine chemicals through selective deprotonation reactions.

Table 1: Key Reactions Involving LDA-THF

| Reaction Type | Description | Major Products |

|---|---|---|

| Deprotonation | Generates carbanions from weak acids | Enolates |

| Alkylation | Adds alkyl groups to carbonyl compounds | Alkylated ketones |

| Polymerization | Initiates anionic polymerization | Polymers |

| Synthesis of APIs | Forms intermediates for pharmaceutical compounds | Various APIs |

Table 2: Safety and Handling Information

| Hazard Category | Description |

|---|---|

| Flammable Liquid | Highly flammable; handle with care |

| Eye Damage | Causes serious eye damage |

| Skin Corrosion | Causes severe skin burns |

| Environmental Hazard | Very toxic to aquatic life |

Case Study 1: Synthesis of Gemfibrozil Intermediates

In a study conducted by researchers, LDA was employed to synthesize intermediates necessary for Gemfibrozil production. The process involved using LDA to deprotonate an ester, followed by quenching with a bromo compound to yield the desired product efficiently .

Case Study 2: Anionic Polymerization

Another research highlighted the use of LDA as an initiator for the anionic polymerization of D,L-lactide. The reaction was carried out at low temperatures (-78°C) to maintain control over the polymerization process, resulting in high molecular weight polymers suitable for biomedical applications .

Mécanisme D'action

Lithium diisopropylamide mono(tetrahydrofuran) acts as a strong base by abstracting protons from weakly acidic compounds. The lithium ion coordinates with the tetrahydrofuran, stabilizing the resulting anion. This stabilization allows the anion to participate in further reactions, such as nucleophilic substitutions and condensations .

Comparaison Avec Des Composés Similaires

Similar Compounds

Lithium diisopropylamide: A strong base used in similar applications but without the tetrahydrofuran coordination.

Lithium bis(trimethylsilyl)amide: Another strong base with different steric properties.

Potassium tert-butoxide: A strong base used for forming less substituted alkenes in elimination reactions

Uniqueness

Lithium diisopropylamide mono(tetrahydrofuran) is unique due to its coordination with tetrahydrofuran, which enhances its solubility and stability in non-polar solvents. This coordination also allows for more selective deprotonation reactions compared to other bases .

Activité Biologique

Lithium diisopropylamide mono(tetrahydrofuran) (LDA-THF) is a prominent reagent in organic chemistry, particularly known for its strong basicity and ability to facilitate deprotonation reactions. This compound is commonly utilized to generate carbanions and enolate anions from carbonyl-containing compounds, making it invaluable in various synthetic applications. This article delves into the biological activity of LDA-THF, exploring its mechanisms, applications, and relevant case studies.

Overview of Lithium Diisopropylamide Mono(tetrahydrofuran)

- Chemical Formula : C10H22LiNO

- Molecular Weight : 185.25 g/mol

- Structure : LDA-THF consists of lithium diisopropylamide dissolved in tetrahydrofuran, a polar aprotic solvent that enhances its reactivity.

LDA acts primarily as a strong base , abstracting protons from carbon-hydrogen bonds in weakly acidic compounds. The mechanism involves the formation of carbanions or enolate anions, which can participate in various nucleophilic reactions. The primary biochemical pathway affected by LDA is the deprotonation of carbon-hydrogen compounds, leading to significant transformations in organic synthesis.

Key Reactions

- Deprotonation : LDA is particularly effective at deprotonating weak acids without attacking carbonyl groups.

- Formation of Anions : It generates reactive intermediates such as carbanions and enolates that are essential for subsequent reactions like alkylation and acylation.

Applications in Research and Industry

LDA-THF has diverse applications across multiple fields:

- Organic Synthesis : LDA is widely used for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Polymerization Initiator : It serves as an initiator in the anionic polymerization of lactides.

- Biological Research : In biochemistry, LDA has been employed to synthesize precursors for drug development, such as muscarinic M3 receptor antagonists .

1. Ortholithiation Studies

A study investigated the ortholithiation of 2-fluoropyridines using LDA-THF at low temperatures (-78 °C). This research highlighted the unique reactivity patterns of LDA, revealing autocatalytic behavior and sensitivity to lithium chloride impurities. The findings emphasized the importance of reaction conditions on the efficiency of lithiation processes .

2. Synthesis of Thymidine Derivatives

In another study, LDA was used to facilitate the synthesis of 4′-substituted thymidines through deprotonation reactions. The results demonstrated that LDA could selectively deprotonate substrates leading to high yields of desired products, showcasing its utility in nucleoside chemistry .

Comparative Analysis

| Property | Lithium Diisopropylamide Mono(tetrahydrofuran) | Other Bases |

|---|---|---|

| Basicity | Strong | Varies |

| Solvent Compatibility | Effective in THF | Depends on base |

| Reaction Type | Deprotonation | Varies |

| Common Uses | Organic synthesis, polymerization | General reactions |

Pharmacokinetics

The pharmacokinetic profile of LDA is characterized by its reactivity and solubility in non-polar organic solvents. Its stability is influenced by environmental factors such as temperature and solvent polarity. The compound's efficacy is enhanced in inert atmospheres, typically nitrogen or argon, which prevent unwanted side reactions.

Propriétés

IUPAC Name |

lithium;di(propan-2-yl)azanide;oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N.C4H8O.Li/c1-5(2)7-6(3)4;1-2-4-5-3-1;/h5-6H,1-4H3;1-4H2;/q-1;;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJXGDYAEOTOCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)[N-]C(C)C.C1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22LiNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30924467 | |

| Record name | Lithium N-(propan-2-yl)propan-2-aminide--oxolane (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123333-84-6 | |

| Record name | Lithium N-(propan-2-yl)propan-2-aminide--oxolane (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-Methylethyl)-2-propanamine lithium salt, compd. with Tetrahydrofuran (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.